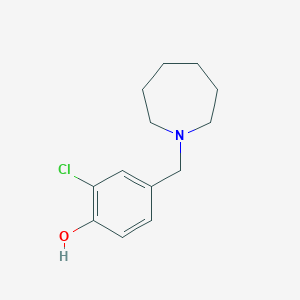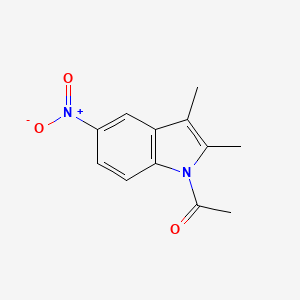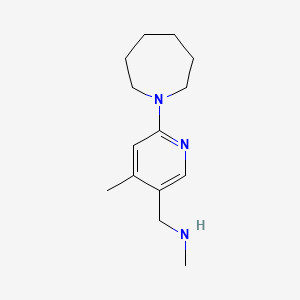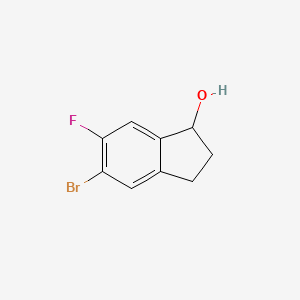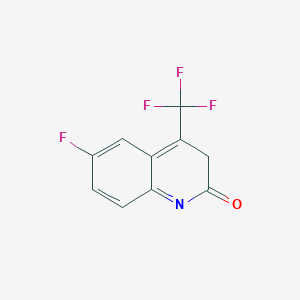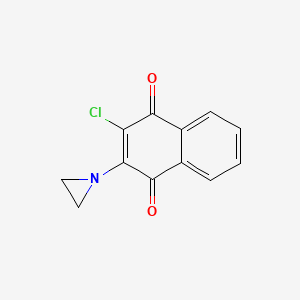
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione is a compound that features both aziridine and naphthoquinone moieties Aziridines are three-membered nitrogen-containing cyclic molecules known for their ring strain and reactivity, while naphthoquinones are aromatic compounds with two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione typically involves the reaction of 3-chloronaphthalene-1,4-dione with aziridine. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of aziridine on the naphthoquinone. Common bases used include sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimizations for scale-up. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The naphthoquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: More complex quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an anticancer agent due to the presence of the aziridine moiety, which can alkylate DNA.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the development of new materials with unique properties, such as antimicrobial coatings or advanced polymers.
Mecanismo De Acción
The mechanism of action of 2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly reactive due to its ring strain, making it prone to nucleophilic attack. This can lead to the formation of covalent bonds with DNA, proteins, or other biomolecules, potentially disrupting their normal function. The naphthoquinone moiety can also participate in redox reactions, further contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Aziridin-1-yl)-2,4-dinitrobenzamide: Known for its anticancer properties and used in prodrug activation systems.
Aziridin-1-yl oximes: Studied for their cytotoxic activity and potential as anticancer agents.
Mitomycin C: A chemotherapeutic agent that also contains an aziridine ring and is used for its antitumor activity.
Uniqueness
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione is unique due to the combination of the aziridine and naphthoquinone moieties, which confer both alkylating and redox properties. This dual functionality makes it a versatile compound for various applications in scientific research and potential therapeutic uses.
Propiedades
Número CAS |
6277-28-7 |
|---|---|
Fórmula molecular |
C12H8ClNO2 |
Peso molecular |
233.65 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8ClNO2/c13-9-10(14-5-6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H,5-6H2 |
Clave InChI |
CENRWQNKDFNADP-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



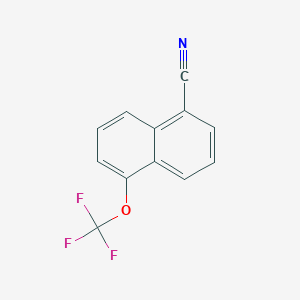
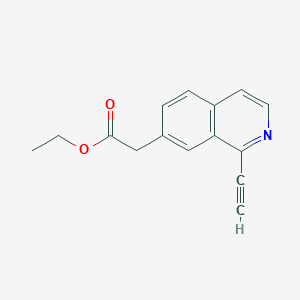

![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)

